Dipotassium Glycyrrhizinate

Description

Properties

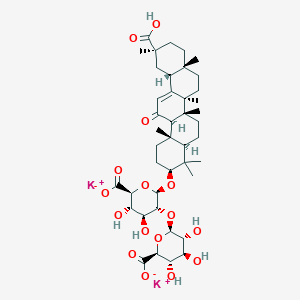

IUPAC Name |

dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;/q;2*+1/p-2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVBRWYINDPWKA-VLQRKCJKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60K2O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68797-35-3 | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-d-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Anti-Inflammatory Mechanism of Action of Dipotassium Glycyrrhizinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium glycyrrhizinate (DPG), a derivative of glycyrrhizic acid from licorice root, exhibits potent anti-inflammatory properties through a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the core molecular pathways modulated by DPG, focusing on its inhibitory effects on key inflammatory cascades. DPG has been shown to attenuate inflammation by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Furthermore, it directly inhibits the activity of several pro-inflammatory enzymes, including hyaluronidase, cyclooxygenase-2 (COX-2), and phospholipase A2 (PLA2). This document synthesizes the available quantitative data, details experimental methodologies for assessing its anti-inflammatory activity, and provides visual representations of the affected signaling pathways to support further research and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound has emerged as a promising anti-inflammatory agent, demonstrating efficacy in various in vitro and in vivo models.[1][2][3] Its mechanism of action involves the modulation of critical signaling pathways and the direct inhibition of enzymes that propagate the inflammatory response. Understanding these intricate mechanisms is paramount for its therapeutic application and the development of novel anti-inflammatory drugs.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified through various assays. The following tables summarize the available data on its inhibitory effects on key enzymes and the expression of pro-inflammatory cytokines.

Table 1: Inhibition of Pro-Inflammatory Enzymes by this compound

| Enzyme | Target Organism/Cell Line | Concentration of DPG | Inhibition (%) | IC50 Value | Reference(s) |

| Hyaluronidase | Not Specified | 0.05% | 19.6% | N/A | [4] |

| Hyaluronidase | Not Specified | 0.1% | 29.55% | N/A | [4] |

| Hyaluronidase | Not Specified | 0.5% | 39.49% | N/A | [4] |

| Cyclooxygenase-2 (COX-2) | Wistar Rat (in vivo) | 2% topical gel | Significant Reduction in mRNA | N/A | [1][2][3] |

| Phospholipase A2 (PLA2) | Not Specified | Not Specified | Inhibitory Effect Reported | N/A | [5][6] |

N/A: Not Available in the reviewed literature.

Table 2: Reduction of Pro-Inflammatory Cytokine mRNA Expression by this compound in a Wistar Rat Wound Healing Model

| Cytokine/Transcription Factor | Treatment Period | Reduction in mRNA Expression | Reference(s) |

| Tumor Necrosis Factor-α (TNF-α) | Day 3 | Significant | [1][2][3] |

| Interleukin-8 (IL-8) | Day 3 & 7 | Significant | [1][2][3] |

| Interleukin-1 (IL-1) | Day 7 & 14 | Significant | [1][2][3] |

| Nuclear Factor-κB (NF-κB) | Day 7 | Significant | [1][2][3] |

| IRAK-2 | Day 3 & 7 | Significant | [1][2][3] |

Core Mechanisms of Action in Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. DPG has been shown to suppress the activation of this pathway.[1][2][3] While the precise upstream target of DPG is not definitively established, evidence suggests that its aglycone, glycyrrhetinic acid, inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[7] By preventing the degradation of IκBα, DPG effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes, including TNF-α, IL-1β, and IL-6.[1][2][3]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, p38, and JNK, is another critical regulator of inflammation. DPG has been reported to inhibit the MAPK pathway, although the specific molecular targets are still under investigation.[1][8] By attenuating the phosphorylation of key kinases within this cascade, DPG can reduce the expression of various inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.

Hyaluronidase Inhibition Assay

This protocol is adapted from a turbidimetric method for measuring hyaluronidase activity.

Materials:

-

Hyaluronic acid solution (0.4 mg/mL)

-

0.1 M Sodium phosphate buffer (pH 5.3) with 0.15 M Sodium Chloride

-

This compound (test inhibitor) dissolved in an appropriate solvent

-

Bovine serum albumin (BSA) reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the sodium phosphate buffer.

-

In a 96-well plate, add 50 µL of the hyaluronic acid solution to each well.

-

Add 50 µL of the DPG dilutions to the respective wells. Include a positive control (no inhibitor) and a blank (buffer only).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 200 µL of BSA reagent to each well.

-

Incubate at room temperature for 10 minutes to allow for the development of turbidity.

-

Measure the absorbance at 600 nm using a spectrophotometer.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression

This protocol outlines the general steps for quantifying the mRNA expression of pro-inflammatory cytokines.

Materials:

-

TRIzol reagent for RNA extraction

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green or TaqMan Gene Expression Master Mix

-

Gene-specific primers for target cytokines and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues treated with or without DPG using TRIzol reagent according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a High-Capacity cDNA Reverse Transcription Kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, SYBR Green or TaqMan Master Mix, and gene-specific primers.

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blot Analysis for Phosphorylated Proteins

This protocol details the steps for detecting the phosphorylation status of key signaling proteins like IκBα and p65.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells treated with or without DPG in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting multiple key components of the inflammatory response. Its ability to inhibit the NF-κB and MAPK signaling pathways, coupled with the direct inhibition of pro-inflammatory enzymes, underscores its therapeutic promise. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation is warranted to elucidate the precise molecular targets of DPG within the inflammatory cascades and to establish its clinical efficacy in inflammatory diseases. The continued exploration of this natural compound may lead to the development of novel and safer anti-inflammatory therapies.

References

- 1. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyaluronidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] An overview of real-time quantitative PCR: applications to quantify cytokine gene expression. | Semantic Scholar [semanticscholar.org]

- 5. bioassaysys.com [bioassaysys.com]

- 6. 2.6. Cytokines Gene Expression Analysis by Quantitative Real Time PCR [bio-protocol.org]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. Inhibition of phospholipase A2 and platelet aggregation by glycyrrhizin, an antiinflammation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Physicochemical Properties of Dipotassium Glycyrrhizinate for Advanced Drug Delivery

For Immediate Release

[City, State] – Dipotassium Glycyrrhizinate (DPG), a key active component derived from the licorice root (Glycyrrhiza glabra), is garnering significant attention within the pharmaceutical industry for its potential in advanced drug delivery systems. This technical guide provides an in-depth analysis of the physicochemical properties of DPG, offering critical data and experimental insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a potassium salt of glycyrrhizic acid, exhibits a unique combination of anti-inflammatory, antiviral, and hepatoprotective properties.[1] Its favorable physicochemical characteristics, including good water solubility and stability, make it an attractive excipient and active pharmaceutical ingredient (API) for various drug delivery applications. This guide will explore the core physicochemical parameters of DPG, detail the experimental methodologies for their determination, and visualize key signaling pathways influenced by this versatile compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its successful incorporation into a drug delivery system. The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₄₂H₆₀K₂O₁₆[2] |

| Molecular Weight | 899.1 g/mol [2] |

| Appearance | White to off-white powder[3] |

| Solubility | - Water: 16.67 mg/mL (with ultrasonic assistance)[4], 50 mg/mL[5]- DMSO: 25 mg/mL[6], 5 mg/mL[5]- Soluble in dilute ethanol, glycerin, and propylene glycol[3]- Slightly soluble in absolute ethanol and ether[3] |

| Melting Point | >215°C (decomposes)[7] |

| pKa (Strongest Acidic) | 2.96 (Predicted)[8] |

| pH (1% in water) | 5.0 - 6.0[9] |

| Stability | Considered stable under normal conditions.[1] Hygroscopic.[10] Should be stored in a dark and dry place at 10°C to 25°C.[10] Shelf life in a sealed container is 4 years.[10] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate characterization of pharmaceutical compounds. The following sections outline the protocols for determining the key physicochemical properties of this compound.

Determination of Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., purified water, DMSO) in a sealed, clear glass vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C ± 0.5°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: The vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. Subsequently, the samples are centrifuged or filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to obtain a clear saturated solution.

-

Quantification: The concentration of DPG in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR).[4]

-

Data Analysis: The solubility is expressed as the average concentration from at least three replicate experiments.

Determination of Melting Point

The melting point of a substance provides an indication of its purity. For compounds that decompose, the decomposition temperature is noted.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[11]

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially to approximately 15-20°C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[12] For DPG, the temperature at which decomposition (e.g., charring) is observed is recorded.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a drug. Potentiometric titration is a common method for its determination.

Protocol:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of purified water to create a solution of known concentration.

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

pH Measurement: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the point where half of the acidic or basic groups are neutralized. For polyprotic acids like glycyrrhizic acid, multiple inflection points may be observed.[13]

Stability Testing

Stability studies are essential to determine the shelf-life and appropriate storage conditions for a drug substance.

Protocol:

-

Sample Preparation: this compound is stored in its intended container-closure system.

-

Storage Conditions: Samples are placed in controlled environmental chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).[14]

-

Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[14]

-

Analysis: At each time point, the samples are analyzed for various parameters, including:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity and Degradation Products: Using a stability-indicating HPLC method to quantify the active ingredient and detect any degradation products.

-

Moisture Content: Determined by Karl Fischer titration.

-

-

Data Evaluation: The data is analyzed to establish the degradation kinetics and determine the shelf-life of the product.

Visualization of Signaling Pathways

This compound exerts its therapeutic effects by modulating various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Caption: DPG's multifaceted anti-inflammatory mechanism.

The diagram above illustrates how DPG exerts its anti-inflammatory effects through the inhibition of key enzymes like Phospholipase A2 (PLA2), Cyclooxygenase-2 (COX-2), and Hyaluronidase, as well as the NF-κB signaling pathway.[9][15][16][17][18][19] This leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and various cytokines.[15][16]

Caption: Workflow for solubility determination of DPG.

This workflow diagram outlines the key steps involved in determining the equilibrium solubility of this compound using the shake-flask method.

Caption: Inhibition of the NF-κB signaling pathway by DPG.

This diagram details the mechanism by which DPG inhibits the canonical NF-κB signaling pathway. By preventing the activation of the IKK complex, DPG blocks the degradation of IκB, thereby sequestering the NF-κB dimer (p50/p65) in the cytoplasm and preventing the transcription of pro-inflammatory genes.[15][20][21]

Conclusion

The well-characterized physicochemical properties of this compound, combined with its potent biological activities, underscore its significant potential in the development of novel drug delivery systems. Its good solubility in aqueous media and defined stability profile facilitate its formulation into various dosage forms. Furthermore, its ability to modulate key inflammatory pathways offers therapeutic benefits beyond its role as an excipient. This guide provides a foundational resource for researchers and developers seeking to harness the unique attributes of DPG for the next generation of pharmaceutical products.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | C42H60K2O16 | CID 656852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. specialchem.com [specialchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. selectbotanical.com [selectbotanical.com]

- 10. media.knowde.com [media.knowde.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Dipotassium Glycyrrhizininate Improves Skin Wound Healing by Modulating Inflammatory Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of this compound on wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Cyclooxygenase 2 (COX-2) inhibition increases the inflammatory response in the brain during systemic immune stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Synthesis and Purification of Dipotassium Glycyrrhizinate from Licorice Root

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium Glycyrrhizinate (DPG), with the chemical formula C42H60K2O16, is the dipotassium salt of glycyrrhizic acid, a primary active triterpenoid saponin found in the roots of the licorice plant (Glycyrrhiza glabra L.).[1][2] Renowned for its potent anti-inflammatory, soothing, and sebum-regulating properties, DPG is a highly valued ingredient in the pharmaceutical and cosmetic industries.[1][3][4][5] Its excellent chemical stability and solubility in water make it a versatile component in various formulations, from dermatological preparations to daily skincare and oral hygiene products.[3][6]

This technical guide provides a comprehensive overview of the methodologies for extracting the precursor, glycyrrhizic acid, from licorice root, its subsequent conversion into this compound, and the advanced purification and analytical techniques used to ensure a high-purity final product suitable for research and commercial applications.

Overall Synthesis and Purification Workflow

The transformation of raw licorice root into high-purity this compound involves a multi-stage process. The general procedure begins with the extraction of glycyrrhizin or glycyrrhizic acid from the plant material. This is followed by a chemical synthesis step to form the dipotassium salt. Finally, the crude product undergoes rigorous purification and is analyzed to verify its quality and purity.

Caption: High-level workflow for DPG production from licorice root.

Extraction of Glycyrrhizic Acid (Precursor)

The initial and critical step is the efficient extraction of glycyrrhizic acid (GA) from pulverized licorice roots. The choice of solvent and extraction method significantly impacts the yield and initial purity of the precursor.

Experimental Protocol: Solvent Extraction

Two common methods for extraction are detailed below. Method A utilizes an aqueous methanol solution, while Method B employs an acetone-acid mixture.

Method A: Aqueous Methanol Extraction [7]

-

Preparation : Dry licorice roots to a constant weight and pulverize them into a fine powder.

-

Maceration : Macerate 23 g of the pulverized sample with 400 mL of a 70% aqueous methanol solution (v/v).

-

Extraction : Subject the mixture to sonication for 15 minutes to enhance cell wall disruption and extraction efficiency.

-

Filtration : Filter the mixture to separate the liquid extract from the solid plant material.

-

Concentration : Concentrate the filtrate under reduced pressure to yield the crude glycyrrhizin extract.

Method B: Acetone-Acid Extraction [8]

-

Preparation : Prepare powdered licorice root as described in Method A.

-

Maceration : Macerate the root powder with a solvent mixture of acetone and dilute nitric acid for 2 hours.

-

Filtration : Filter the contents. Add an additional 20 mL of acetone to the remaining solid marc and warm gently before filtering again. Combine the filtrates.

-

Precipitation : To the combined filtrate, add a sufficient volume of dilute ammonia solution until the precipitation of ammonium glycyrrhizinate is complete.

-

Collection : Collect the precipitate, wash it with approximately 5 mL of acetone, and dry to obtain crude ammonium glycyrrhizinate, which can then be acidified to yield glycyrrhizic acid.

Synthesis of this compound

The synthesis of DPG involves the direct reaction of glycyrrhizic acid with a potassium base, typically potassium hydroxide (KOH), to form the dipotassium salt.[1] This process enhances both the solubility and stability of the compound.

Experimental Protocol: Salt Formation

This protocol is adapted from a patented method for preparing DPG from glycyrrhizic acid.[9]

-

Dissolution : In a reaction kettle, dissolve glycyrrhizic acid in ethanol at a ratio of 1g of GA to 4-7 mL of ethanol. Stir at room temperature until fully dissolved.

-

Filtration : Filter the solution to remove any insoluble impurities.

-

Dilution : To the filtrate, add more ethanol at a ratio of 1g of the initial GA to 1-4 mL of ethanol.

-

pH Adjustment : While stirring to ensure uniformity, slowly add an aqueous potassium hydroxide (KOH) solution to adjust the mixture's pH to a range of 4.8-6.0.

-

Precipitation & Collection : The DPG will precipitate out of the solution. Filter the mixture to collect the solid.

-

Drying : Dry the collected solid to obtain crude DPG as a white powder. The patent suggests this crude product can achieve a purity of over 75%.[9]

Caption: Experimental workflow for the synthesis of crude DPG.

Purification of this compound

Purification is essential to remove unreacted starting materials, by-products, and other impurities from the crude DPG. High-purity DPG is required for pharmaceutical and high-end cosmetic applications.

Experimental Protocols for Purification

Method A: Ethanol Recrystallization/Washing This method refines the crude product obtained from the synthesis step.[9]

-

Suspension : Place the crude DPG in a reaction vessel.

-

Washing : Add ethanol (mass content >95%) and stir the suspension at room temperature for 3-10 hours.

-

Filtration : Filter the mixture using medium-speed filter paper or a G2/G3 sand core funnel.

-

Drying : Dry the collected solid to obtain the final, purified this compound product. This method is reported to increase the DPG content to over 83%.[9]

Method B: High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a sophisticated liquid-liquid chromatography technique capable of yielding very high-purity products. This method was demonstrated for the purification of the precursor, glycyrrhizin, and is applicable for high-purity DPG separation.[7]

-

Solvent System : Prepare a two-phase solvent system composed of ethyl acetate-methanol-water (5:2:5 v/v).

-

Sample Preparation : Dissolve the crude extract (130 mg) in 10 mL of the two-phase solvent system (a mixture of both upper and lower phases).

-

Chromatography : Perform the HSCCC separation using the lower phase as the mobile phase in the head-to-tail elution mode.

-

Fraction Collection : Collect the fractions corresponding to the target compound peak.

-

Analysis : Analyze the collected fractions for purity and recovery. This method has been shown to increase glycyrrhizin purity from 34.1% to 96.8% with a recovery rate of 95.2%.[7]

Comparison of Purification Methods

| Method | Starting Material | Purity Achieved | Recovery Rate | Scale | Complexity |

| Ethanol Washing [9] | Crude DPG | > 83% | Not specified | Industrial | Low |

| HSCCC [7] | Crude Glycyrrhizin Extract | 96.8% | 95.2% | Preparative/Lab | High |

Quality Control and Analytical Characterization

To ensure the identity, purity, and safety of the final DPG product, rigorous analytical testing is mandatory.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of DPG and quantifying any related impurities.[6]

-

Quantitative Nuclear Magnetic Resonance (qNMR) : qNMR is a powerful and accurate method for assessing the purity of DPG without the need for a specific reference standard of the compound itself.[6][10] It provides both structural information and direct quantification.[6] Studies have demonstrated qNMR to be a reliable and practical protocol for determining DPG purity.[6][10]

Product Specifications

The following table summarizes typical quality specifications for commercial-grade this compound.

| Parameter | Specification |

| Assay (UV/Vis) | ≥ 99.0 %[2] |

| Appearance | White or almost white powder[2][3] |

| pH (1% in water) | 5.0 - 6.0[2] |

| Loss on Drying | ≤ 5.0% w/w[2] |

| Residue on Ignition | ≤ 21.0 % w/w[2] |

| Heavy Metals | ≤ 10 ppm[2] |

| Solubility | Soluble in water, glycerin, propylene glycol[2] |

Mechanism of Action: Anti-Inflammatory Signaling

For drug development professionals, understanding the mechanism of action is crucial. DPG exerts its anti-inflammatory effects partly by inhibiting High Mobility Group Box 1 (HMGB1), a key pro-inflammatory cytokine.[11] When cells are damaged, HMGB1 is released and binds to receptors like TLR4, triggering a downstream signaling cascade that results in the production of inflammatory mediators like TNF-α and interleukins.

Caption: DPG inhibits inflammation by targeting the HMGB1 signaling pathway.

References

- 1. specialchem.com [specialchem.com]

- 2. selectbotanical.com [selectbotanical.com]

- 3. media.knowde.com [media.knowde.com]

- 4. Dipotassium Glycyrrhizininate Improves Skin Wound Healing by Modulating Inflammatory Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 68797-35-3 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Preparative purification of glycyrrhizin extracted from the root of liquorice using high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.isciii.es [scielo.isciii.es]

- 9. CN109180756A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Initial safety and toxicity assessment of Dipotassium Glycyrrhizinate

An In-depth Technical Guide on the Initial Safety and Toxicity Assessment of Dipotassium Glycyrrhizinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DPG) is the dipotassium salt of glycyrrhizic acid, a primary active component extracted from the root of the licorice plant (Glycyrrhiza glabra)[1][2]. It is widely utilized in the cosmetic, food, and pharmaceutical industries for its anti-inflammatory, soothing, and flavoring properties[1][3][4]. The U.S. Food and Drug Administration (FDA) lists licorice and its derivatives as Generally Recognized As Safe (GRAS) for use in food, with some restrictions on the levels of glycyrrhizic acid[5]. This guide provides a comprehensive technical overview of the initial safety and toxicity data for this compound, focusing on key toxicological endpoints.

Pharmacokinetics and Metabolism

Glycyrrhizic acid is poorly absorbed through the intestinal tract. However, it can be hydrolyzed to its active metabolite, glycyrrhetinic acid, by β-glucuronidase produced by intestinal bacteria[6]. Glycyrrhetinic acid is then absorbed and can enter systemic circulation[6]. Both glycyrrhizic acid and glycyrrhetinic acid bind to albumin in the blood and are primarily excreted in the bile, with minimal urinary excretion[7]. Studies on dermal absorption have shown that this compound is undetectable in the receptor chamber when tested for penetration through pig skin, indicating poor absorption through the skin[5][7].

Primary Mechanism of Action (Toxicological Relevance)

The most significant systemic effects of high-dose or chronic exposure to glycyrrhizic acid and its salts are linked to the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in the kidney[7][8]. This enzyme is responsible for converting active cortisol to inactive cortisone[8]. By inhibiting 11β-HSD2, DPG can lead to an increase in local cortisol concentrations, which then act on mineralocorticoid receptors, causing pseudo-aldosteronism. This results in sodium and water retention, potassium excretion, hypertension, and suppression of the renin-angiotensin-aldosterone system[5][7][9][10].

Caption: Inhibition of 11β-HSD2 by high doses of this compound.

Toxicological Profile

The safety of this compound has been evaluated through various toxicological studies, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity assessments.

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single, short-term exposure. The median lethal dose (LD50) is a common endpoint. For glycyrrhizin salts, LD50 values are generally high, indicating low acute toxicity.

Table 1: Acute Toxicity of Glycyrrhizin Salts in Mice

| Route of Administration | Glycyrrhizin Salt | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Oral | This compound | 8,100 | [1] |

| Oral | Crude Potassium Salt | 12,400 | [1] |

| Oral | Diammonium Salt | 9,600 | [1] |

| Intraperitoneal | Diammonium Salt | 1,250 | [1] |

| Intraperitoneal | Glycyrrhetinic Acid | 308 |[7] |

Experimental Protocol: Acute Oral Toxicity (General)

-

Test System: Typically mice or rats.

-

Administration Route: Oral gavage.

-

Dosage: A single administration of graded doses of the test substance. For this compound, doses up to and exceeding 8100 mg/kg were likely used in mice[1][11].

-

Duration: Observation period is typically 14 days.

-

Endpoints Measured: Mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and gross necropsy at the end of the observation period.

Subchronic and Chronic Toxicity

Studies involving repeated administration of this compound and related salts have shown little toxicity. Moderate chronic exposure can lead to the previously described mineralocorticoid-like effects, such as sodium and water retention and hypertension[5][7][9]. A chronic toxicity study of monoammonium glycyrrhizinate administered subcutaneously to rats for 26 weeks established a No-Observed-Adverse-Effect Level (NOAEL) of 25 mg/kg/day[12].

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can indicate mutagenic or carcinogenic potential. This compound and its related salts have been extensively tested and are generally considered non-genotoxic.

Table 2: Summary of Genotoxicity Studies

| Test Type | Test System | Substance | Concentration/Dose | Result | Reference |

|---|---|---|---|---|---|

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA92, TA1535, TA100, TA1537, TA98), E. coli (WP2 uvrA) | Disodium Glycyrrhizinate | Up to 5000 µ g/plate | Negative | [13] |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA102, TA1535, TA1537) | Monoammonium Glycyrrhizinate | Up to 5000 µ g/plate | Negative | [13] |

| In vitro Chromosome Aberration | Human Lymphocytes | Monoammonium Glycyrrhizinate | Up to 1500 µg/mL | Negative (Cytotoxicity at 1500 µg/mL) | [13] |

| In vivo Micronucleus Test | Mouse Bone Marrow | Monoammonium Glycyrrhizinate | Up to 250 mg/kg (i.v.) | Negative |[13] |

Caption: Generalized workflow for a bacterial reverse mutation (Ames) test.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA)[13].

-

Administration Route: In vitro plate incorporation or pre-incubation method.

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to detect metabolites that may be mutagenic.

-

Dosage/Concentration: A range of concentrations is used, typically up to 5000 µ g/plate , unless limited by cytotoxicity[13].

-

Endpoints Measured: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to solvent (negative) and known mutagen (positive) controls. A significant, dose-related increase in revertant colonies indicates a positive result.

Carcinogenicity

Long-term carcinogenicity studies are essential for substances with potential for chronic human exposure. A 96-week study in mice found no evidence of carcinogenicity for Disodium Glycyrrhizate.

Experimental Protocol: Carcinogenicity Study

-

Test System: Mice.

-

Administration Route: Drinking water.

-

Dosage: Exposure levels up to 12.2 mg/kg/day.

-

Duration: 96 weeks.

-

Endpoints Measured: Survival, body weight, clinical observations, and comprehensive histopathological examination of tissues for neoplastic lesions.

-

Result: Disodium Glycyrrhizate was not carcinogenic under these test conditions[7][9].

Reproductive and Developmental Toxicity

Studies in multiple animal species have shown that glycyrrhizate salts do not produce reproductive or developmental toxicity, with one exception of a skeletal variation at high doses in rats[5][9].

Experimental Protocol: Developmental Toxicity Study

-

Test System: Rats, mice, golden hamsters, or Dutch-belted rabbits[7].

-

Administration Route: Typically oral gavage or dietary administration.

-

Dosage: Graded doses administered during the period of organogenesis. In one rat study, doses included 238.8 and 679.9 mg/kg/day[5][9].

-

Endpoints Measured: Maternal toxicity (mortality, body weight, clinical signs), and developmental effects in fetuses (e.g., viability, external, visceral, and skeletal malformations and variations).

-

Result: No reproductive or developmental toxicity was observed, except for a dose-dependent increase in sternebral (skeletal) variants in one rat study at high doses[7][9].

Skin Irritation, Sensitization, and Phototoxicity

Given its widespread use in topical products, the dermal safety of this compound is critical. It is considered non-irritating, non-sensitizing, and not phototoxic at typical use concentrations.

Table 3: Summary of Skin Safety Studies | Test Type | Test System | Substance/Concentration | Result | Reference | | :--- | :--- | :--- | :--- | | Skin Irritation | Shaved Rabbit Skin | Glycyrrhetinic Acid | Not irritating |[7] | | Skin Sensitization | Clinical Tests (Human) | Glycyrrhetinic Acid (up to 6%) | Not a sensitizer |[7][9] | | Phototoxicity/Photosensitization | Clinical Tests (Human) | this compound (5%) | Not a phototoxic agent or photosensitizer |[7][9] |

Caption: Generalized workflow for a Guinea Pig Maximization Test (GPMT).

Clinical Studies and Human Data

Human studies have helped establish safe intake levels. In a study with 39 healthy volunteers, a no-effect level of 2 mg/kg/day was determined for glycyrrhizic acid given orally for 8 weeks[7][9]. High consumption (>500 mg/week) by pregnant women was associated with a higher likelihood of birth before 38 weeks, although birth weight and maternal blood pressure were unaffected[5][7].

Regulatory Status and Purity

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Dipotassium Glycyrrhizate and concluded that it is safe for use in cosmetics[5][9]. The panel noted that while ingestion can have physiological effects, it is poorly absorbed through the skin and is not considered an irritant or sensitizer at current use concentrations[5][9]. Purity specifications recommend that this compound should be at least 95% pure, with strict limits on heavy metals and pesticide residues[5][7].

Conclusion

The available toxicological data indicate that this compound has a low order of acute toxicity and is not genotoxic, carcinogenic, or a reproductive toxin at tested doses. Systemic effects, such as hypertension and electrolyte imbalance, are associated with the inhibition of 11β-HSD2 and are observed only with high acute or moderate chronic oral exposure. For its intended use in topical and cosmetic products, this compound is considered safe, as it is poorly absorbed through the skin and has been shown to be non-irritating and non-sensitizing.

References

- 1. myskinrecipes.com [myskinrecipes.com]

- 2. selectbotanical.com [selectbotanical.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. specialchem.com [specialchem.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Final report on the safety assessment of Glycyrrhetinic Acid, Potassium Glycyrrhetinate, Disodium Succinoyl Glycyrrhetinate, Glyceryl Glycyrrhetinate, Glycyrrhetinyl Stearate, Stearyl Glycyrrhetinate, Glycyrrhizic Acid, Ammonium Glycyrrhizate, Dipotassium Glycyrrhizate, Disodium Glycyrrhizate, Trisodium Glycyrrhizate, Methyl Glycyrrhizate, and Potassium Glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Glycyrrhizinate dipotassium? [synapse.patsnap.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. media.knowde.com [media.knowde.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Pharmacokinetic Profile and Metabolic Fate of Dipotassium Glycyrrhizinate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium glycyrrhizinate (DPG), a key bioactive component of licorice root (Glycyrrhiza glabra), is widely utilized in pharmaceuticals, cosmetics, and as a food additive due to its pronounced anti-inflammatory, antiviral, and hepatoprotective properties. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—is fundamental for its rational drug development and therapeutic application. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound, primarily focusing on its active components, glycyrrhizin (GZ) and its aglycone metabolite, glycyrrhetinic acid (GA), in various animal models.

Pharmacokinetics of Glycyrrhizin and Glycyrrhetinic Acid

The pharmacokinetic behavior of this compound is intrinsically linked to that of glycyrrhizin and its primary active metabolite, glycyrrhetinic acid. Following administration, this compound dissociates, and the disposition of glycyrrhizin is characterized by its route of administration.

Intravenous Administration in Rats

Intravenous administration of glycyrrhizin in rats demonstrates a dose-dependent pharmacokinetic profile. Studies have shown that with increasing doses, there is a greater-than-proportional increase in plasma concentrations, suggesting saturation of elimination pathways. The decline in plasma concentration typically follows a biexponential pattern, fitting a two-compartment pharmacokinetic model.

Table 1: Pharmacokinetic Parameters of Glycyrrhizin in Rats Following Intravenous Administration

| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (t½) (h) | Total Body Clearance (CLtot) (mL/h/kg) | Volume of Distribution (Vd) (mL/kg) | Animal Model |

| 20 | - | - | 1.78 | - | - | Rat |

| 50 | - | - | 3.72 | - | - | Rat |

| 100 | - | - | 4.68 | - | - | Rat |

Data compiled from multiple sources. Cmax for IV bolus is the initial concentration.

Oral Administration in Animal Models

Oral bioavailability of glycyrrhizin is generally low due to its poor absorption from the gastrointestinal tract.[1] A significant portion of orally administered glycyrrhizin is not absorbed intact but undergoes hydrolysis by intestinal bacteria to form glycyrrhetinic acid, which is then absorbed.[2]

In rats, after oral administration of glycyrrhizin, the parent compound is often barely detectable in plasma.[3] Instead, its metabolite, glycyrrhetinic acid, is found at considerable concentrations. The time to reach maximum plasma concentration (Tmax) for glycyrrhizin after oral administration of a licorice extract in rats has been reported to be around 8 hours.[4]

In rabbits, oral administration of glycyrrhizin also leads to the appearance of both glycyrrhizin and glycyrrhetinic acid in the serum.

Table 2: Pharmacokinetic Parameters of Glycyrrhizin and Glycyrrhetinic Acid Following Oral Administration of Glycyrrhizin in Rabbits (150 mg/kg)

| Analyte | Cmax (µg/mL) | Tmax (h) | AUC₀-t (µg·h/mL) |

| Glycyrrhizin | - | 2.8 | 47.9 |

| Glycyrrhetinic Acid | - | 7.0 | 16.3 |

[5]

Metabolism of this compound

The metabolism of this compound is a critical determinant of its biological activity and pharmacokinetic behavior. The primary metabolic pathway involves the hydrolysis of the glycosidic linkages of glycyrrhizin.

Upon oral administration, glycyrrhizin is minimally absorbed in its intact form. The major metabolic event occurs in the lower gastrointestinal tract, where intestinal microflora, possessing β-glucuronidase activity, hydrolyze glycyrrhizin to its active aglycone, 18β-glycyrrhetinic acid.[2] This biotransformation is essential for the systemic effects of orally administered DPG.

Once absorbed, glycyrrhetinic acid is transported to the liver, where it undergoes further metabolism, primarily through conjugation with glucuronic acid and sulfate. These conjugates are then excreted.

Distribution and Excretion

Following absorption, glycyrrhetinic acid is distributed throughout the body. The excretion of glycyrrhizin and its metabolites is predominantly through the biliary route.[6] After intravenous administration, a substantial portion of the glycyrrhizin dose is excreted unchanged in the bile. This biliary excretion is a key factor in the compound's disposition.

A significant aspect of the pharmacokinetics of glycyrrhizin and glycyrrhetinic acid is their enterohepatic circulation.[7] After being excreted into the bile and entering the intestine, the conjugates of glycyrrhetinic acid can be hydrolyzed back to glycyrrhetinic acid by intestinal bacteria, allowing for its reabsorption. This recycling process contributes to the sustained plasma concentrations and prolonged half-life of glycyrrhetinic acid.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Intravenous Administration)

Objective: To determine the pharmacokinetic profile of glycyrrhizin following a single intravenous bolus injection in rats.

Animals: Male Sprague-Dawley rats (250-300g).

Drug Formulation: this compound is dissolved in sterile saline to the desired concentration (e.g., 20, 50, or 100 mg/mL).

Procedure:

-

Rats are anesthetized, and a catheter is inserted into the jugular vein for blood sampling.

-

A single bolus of the glycyrrhizin solution is administered intravenously via the tail vein.

-

Blood samples (approximately 0.2 mL) are collected into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.

-

Plasma is separated by centrifugation and stored at -20°C until analysis.

Sample Analysis: Plasma concentrations of glycyrrhizin and glycyrrhetinic acid are determined using a validated High-Performance Liquid Chromatography (HPLC) method.[2][8]

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

In Situ Intestinal Perfusion Study in Rats

Objective: To investigate the intestinal absorption characteristics of glycyrrhizin.

Animals: Male Wistar rats (200-250g), fasted overnight with free access to water.

Procedure:

-

Rats are anesthetized, and a midline abdominal incision is made.

-

A segment of the intestine (e.g., jejunum or colon) of a specific length (e.g., 10 cm) is isolated.

-

Cannulas are inserted at both ends of the intestinal segment.

-

The segment is rinsed with saline and then perfused with a solution containing a known concentration of glycyrrhizin in a suitable buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min).

-

Perfusate samples are collected from the outlet cannula at regular intervals.

-

The concentrations of glycyrrhizin in the collected samples are measured by HPLC to determine the amount absorbed.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: Workflow of an in vivo pharmacokinetic study.

Metabolic Pathway of this compound

Caption: Metabolic fate of this compound.

Anti-inflammatory Signaling Pathway of this compound

Caption: Anti-inflammatory signaling of DPG.

References

- 1. Determination of Site of Absorption of Propranolol in Rat Gut Using In Situ Single-Pass Intestinal Perfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of glycyrrhizin after intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability study of glycyrrhetic acid after oral administration of glycyrrhizin in rats; relevance to the intestinal bacterial hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of glycyrrhizin on the pharmacokinetics of nobiletin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. Dose-dependent pharmacokinetics of glycyrrhizin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of glycyrrhetic acid, a major metabolite of glycyrrhizin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC determination of glycyrrhizin and glycyrrhetic acid in biological fluids, after licorice extract administration to humans and rats [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Dipotassium Glycyrrhizinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Dipotassium Glycyrrhizinate (DPG), a widely used active ingredient derived from the licorice root (Glycyrrhiza glabra). Esteemed for its potent anti-inflammatory, soothing, and sebum-regulating properties, a thorough understanding of its physicochemical characteristics is paramount for effective formulation development, ensuring product efficacy and shelf-life.

Solubility Profile

This compound is a water-soluble compound, a characteristic that makes it highly suitable for a variety of aqueous-based cosmetic and pharmaceutical formulations.[1][2] Its solubility in different solvent systems is a critical factor for formulators.

Qualitative Solubility

This compound exhibits a broad range of solubility in common pharmaceutical and cosmetic solvents. It is readily soluble in water, glycerin, propylene glycol, and hydroalcoholic mixtures.[1][3] Conversely, it is only slightly soluble in absolute ethanol and ether.[3] Its non-polar solubility is limited, as it is not soluble in butylene glycol, polyethylene glycols of low molecular weight, and oily phases such as caprylic/capric triglycerides.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Water | Ambient | 50 mg/mL (5.81 mM)[4] |

| DMSO | 25 | 25 mg/mL (27.8 mM)[5] |

| DMSO | Ambient | 5 mg/mL (5.81 mM)[4] |

Note: The variability in reported DMSO solubility may be due to differences in experimental conditions or the hydration state of the DPG used.

Stability Profile

This compound is generally considered a stable compound, though its stability can be influenced by several factors, including heat, pH, and light.

Thermal Stability

DPG demonstrates good thermal stability. It can tolerate short-term heating up to 85°C.[6] However, prolonged heating at temperatures above 100°C may lead to decomposition. One source indicates a melting point of >215°C with decomposition.

pH Stability

The pH of a formulation is a critical parameter affecting the stability of DPG. In aqueous solutions, this compound can form a gel at a pH below 4.[6][7] A study on a related compound, glycyrrhizin, suggests that it is most stable at a pH of 8. The typical pH of a 1% aqueous solution of DPG is between 5 and 6.[1]

Photostability

While specific photodegradation studies on this compound are not extensively documented in the reviewed literature, it is known that many active pharmaceutical ingredients can be susceptible to degradation upon exposure to light. Standard protocols for assessing photostability are available and should be considered during formulation development.

Stability in Solution

A study utilizing quantitative 1H Nuclear Magnetic Resonance (qNMR) to assess the purity of DPG in a deuterium oxide (D2O) solution found the compound to be stable for at least 24 hours at ambient temperature.[8] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[4]

Experimental Protocols

For researchers and formulators who need to generate specific solubility and stability data for their unique formulations, the following methodologies are recommended.

Determination of Equilibrium Solubility (Saturation Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

Methodology:

-

Preparation: Add an excess amount of this compound to the solvent of interest in a sealed container (e.g., a glass vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital agitator is recommended.

-

Phase Separation: Allow the suspension to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of DPG in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Stability Testing Protocol (ICH Guidelines)

To rigorously assess the stability of DPG in a drug substance or product, the guidelines provided by the International Council for Harmonisation (ICH) are the industry standard.

Caption: Overview of a typical stability testing workflow based on ICH guidelines.

Methodology:

-

Forced Degradation (Stress Testing): Subject the DPG sample to harsh conditions (e.g., high heat, humidity, intense light, acidic and basic conditions, and oxidation) to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.

-

Stability-Indicating Method Development: Develop and validate an analytical method (typically HPLC) that can accurately quantify DPG in the presence of its degradation products.

-

Long-Term and Accelerated Stability Studies: Store multiple batches of the DPG substance or product under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Time-Point Analysis: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) and analyze them for appearance, purity, moisture content, and degradation products using the validated stability-indicating method.

-

Data Evaluation: Analyze the data to determine the degradation kinetics and establish a re-test period or shelf-life for the product.

Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its active component, glycyrrhizic acid, which modulates several key signaling pathways involved in the inflammatory cascade.

Inhibition of Inflammatory Mediators

Glycyrrhizic acid has been shown to directly inhibit the activity of several enzymes that play a crucial role in the inflammatory process.

References

- 1. selectbotanical.com [selectbotanical.com]

- 2. This compound 68797-35-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 68797-35-3 [chemicalbook.com]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound [alexmo-cosmetics.de]

- 7. media.knowde.com [media.knowde.com]

- 8. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of this compound [mdpi.com]

A Technical Guide to the Interaction of Dipotassium Glycyrrhizinate with Cell Surface Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium Glycyrrhizinate (DPG), a derivative of glycyrrhizic acid from licorice root, is a well-documented anti-inflammatory agent. Its mechanism of action, while multifaceted, centrally involves the modulation of signaling pathways initiated at cell surface receptors. This technical guide provides an in-depth exploration of DPG's interaction with these pathways, primarily through its inhibition of the alarmin High Mobility Group Box-1 (HMGB1). By preventing the release of HMGB1, DPG effectively attenuates the activation of key cell surface receptors, including Toll-like Receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This intervention leads to the subsequent downregulation of major inflammatory cascades, such as the NF-κB and MAPK pathways. This document synthesizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction

This compound (DPG) is the dipotassium salt of glycyrrhizic acid, the primary active saponin in licorice root (Glycyrrhiza glabra). It is widely utilized in pharmaceuticals and cosmetics for its potent anti-inflammatory, anti-allergic, and skin-soothing properties.[1] While its effects are well-established, a deeper understanding of its molecular interactions is crucial for its therapeutic application and the development of novel drugs. This guide focuses on the core mechanism by which DPG modulates inflammatory responses: its interference with ligand-mediated activation of cell surface receptors.

Core Mechanism: Inhibition of HMGB1 Release and Receptor Interaction

A primary mechanism of DPG's anti-inflammatory action is not through direct binding to a cell surface receptor, but by inhibiting the extracellular release of High Mobility Group Box-1 (HMGB1).[2][3] HMGB1 is a nuclear protein that, when released by necrotic or stressed cells, acts as a damage-associated molecular pattern (DAMP), or alarmin.[4][5] Extracellular HMGB1 is a potent pro-inflammatory cytokine that signals through multiple cell surface receptors, most notably TLR4 and RAGE.[2][6]

DPG has been shown to significantly reduce the extracellular release of HMGB1, thereby preventing the activation of these receptors and the initiation of downstream inflammatory signaling.[2][3]

Studies in murine models of colitis have demonstrated that DPG treatment significantly reduces the levels of HMGB1 receptors, RAGE and TLR4, in colonic tissues.[2][3]

Quantitative Data: Effect of DPG on HMGB1 Receptor Expression

The following table summarizes the observed effects of DPG on the expression of HMGB1-related cell surface receptors in a DSS-induced colitis mouse model.

| Receptor | Model System | Treatment | Change in mRNA Expression | Reference |

| RAGE | C57BL/6 Mice (colonic samples) | 8 mg/kg/day DPG | Significant Decrease | [2][3] |

| TLR4 | C57BL/6 Mice (colonic samples) | 8 mg/kg/day DPG | Significant Decrease | [2][3] |

| TLR2 | SAH Rat Model (Basilar arteries) | Glycyrrhizin | 28 ± 8% Reduction | [7] |

Modulation of Downstream Signaling Pathways

By preventing the activation of TLR4 and RAGE, DPG effectively suppresses major downstream inflammatory signaling pathways, including the Nuclear Factor kappa-B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] Activation of TLR4 by HMGB1 typically leads to a signaling cascade through adaptor proteins like MyD88 and IRAKs, culminating in the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the release of NF-κB for nuclear translocation.[10][11]

DPG has been demonstrated to suppress the NF-κB pathway, reducing the expression of its target genes.[12][13] This effect is linked to the upregulation of specific microRNAs, such as miR-16 and miR-146a, which target key components of the NF-κB pathway like IRAK2 and TRAF6.[8][14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical route for transducing extracellular signals into cellular responses, including inflammation.[9] Glycyrrhizin and its derivatives have been shown to attenuate the MAPK pathway by inhibiting the phosphorylation of key proteins like ERK1/2 and p38.[10][15] This inhibition further contributes to the reduction of inflammatory mediator production.

Quantitative Data: Effect of DPG on Inflammatory Mediators

DPG treatment leads to a quantifiable reduction in the expression of various pro-inflammatory cytokines and enzymes that are downstream of the TLR/NF-κB/MAPK signaling axes.

| Mediator | Model System | DPG Treatment | Outcome | Reference |

| TNF-α | RAW 264.7 Macrophages | Co-treatment with HMGB1 B-box | Significant decrease in gene expression | [2][5] |

| IL-1β | RAW 264.7 Macrophages | Co-treatment with HMGB1 B-box | Significant decrease in gene expression | [2][5] |

| IL-6 | RAW 264.7 Macrophages | Co-treatment with HMGB1 B-box | Significant decrease in gene expression | [2][5] |

| Cox-2 | Rat Skin Wounds | Topical 2% DPG | Significant decrease in gene expression | [10][12] |

| IL-8 | Rat Skin Wounds | Topical 2% DPG | Significant decrease in gene expression | [10][12] |

| NF-κB | Rat Skin Wounds | Topical 2% DPG | Significant decrease in gene expression | [10][12] |

| MMP-9 | SK-MEL-28 Melanoma Cells | 36 mM DPG + TPA | Expression reduced from 3.56 to 0.99 AUs | [8][16] |

Indirect Modulation via Intracellular Receptors

It is important to note that DPG also exerts anti-inflammatory effects through an indirect mechanism involving an intracellular receptor. DPG and its metabolite, glycyrrhetinic acid, are potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[17][18] This enzyme is responsible for inactivating cortisol. By inhibiting 11β-HSD2, DPG increases the local concentration and prolongs the half-life of active cortisol, which then binds to the intracellular glucocorticoid receptor, exerting powerful anti-inflammatory effects.[17] While this is a critical part of DPG's activity, it is distinct from its modulation of cell surface receptor signaling.

Experimental Protocols and Methodologies

The findings described in this guide are supported by a range of in vitro and in vivo experimental models. Below are outlines of key methodologies cited.

In Vivo DSS-Induced Colitis Model

This model is used to evaluate the efficacy of anti-inflammatory compounds against intestinal inflammation.

-

Objective: To assess the effect of DPG on clinical, histological, and molecular markers of colitis.

-

Protocol Outline:

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) Dextran Sodium Sulphate (DSS) in the drinking water for 7 days.

-

Treatment Group: A cohort of mice receives DPG (e.g., 3 or 8 mg/kg/day) concurrently with DSS administration, often via oral gavage or intraperitoneal injection.

-

Control Group: A cohort of mice receives DSS and a vehicle control.

-

Monitoring: Animals are monitored daily for body weight loss, stool consistency, and bleeding (Disease Activity Index).

-

Endpoint Analysis (Day 7): Animals are euthanized. Colonic tissues are harvested for histological analysis (H&E staining) to assess inflammation and for molecular analysis (qPCR, Western blot) to measure the expression of HMGB1, TLR4, RAGE, and pro-inflammatory cytokines.[2][4][5]

-

In Vitro Cell Culture Experiments

Cell lines are used to dissect specific molecular pathways in a controlled environment.

-

Objective: To investigate the direct effects of DPG on HMGB1 release and cytokine production in immune cells.

-

Protocol Outline:

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human colon adenocarcinoma cell lines (e.g., HT29, Caco-2) are commonly used.[2]

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Inflammation is stimulated using agents like Lipopolysaccharide (LPS) or recombinant HMGB1 B-box protein.

-

Treatment: Cells are pre-treated or co-treated with various concentrations of DPG.

-

Analysis:

-

Supernatant: The culture medium is collected to measure the concentration of released HMGB1 (via ELISA or Western Blot) and secreted cytokines (via ELISA).

-

Cell Lysate: Cells are lysed to extract RNA or protein.

-

qPCR: RNA is reverse-transcribed and analyzed by quantitative real-time PCR to measure the mRNA expression levels of target genes (e.g., Tnf-α, Il-6, Il-1β).[2][5]

-

Western Blot: Protein lysates are used to measure the levels and phosphorylation status of signaling proteins (e.g., p-p38, p-ERK, IκBα).

-

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To quantify the relative expression of target gene mRNA.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from cells or tissues using a suitable kit (e.g., TRIzol reagent).

-

RNA Quantification & Quality Control: RNA concentration and purity are determined using spectrophotometry (e.g., NanoDrop).

-

cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is prepared with cDNA template, specific forward and reverse primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) master mix.

-

Thermocycling: The reaction is run in a real-time PCR machine.

-

Data Analysis: The cycle threshold (Ct) values are obtained. Relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).[10][12]

-

Conclusion and Implications

This compound modulates inflammatory responses primarily by interfering with the HMGB1-TLR4/RAGE signaling axis. By inhibiting the release of the alarmin HMGB1, DPG prevents the activation of key cell surface receptors, leading to the suppression of the NF-κB and MAPK pathways and a significant reduction in the expression of pro-inflammatory mediators. This mechanism provides a strong rationale for its use in inflammatory conditions. For drug development professionals, DPG serves as a valuable lead compound, and its mechanism highlights the therapeutic potential of targeting the extracellular HMGB1 pathway for the management of a wide range of inflammatory diseases. Further research focusing on optimizing the delivery and specificity of HMGB1 inhibitors could yield next-generation anti-inflammatory therapies.

References

- 1. specialchem.com [specialchem.com]

- 2. Dipotassium Glycyrrhizate Inhibits HMGB1-Dependent Inflammation and Ameliorates Colitis in Mice | PLOS One [journals.plos.org]

- 3. Dipotassium Glycyrrhizate Inhibits HMGB1-Dependent Inflammation and Ameliorates Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dipotassium Glycyrrhizate Inhibits HMGB1-Dependent Inflammation and Ameliorates Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brief report on the HMGB1-antagonism exerted by glycyrrhizin could be fruitful against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycyrrhizin attenuates Toll like receptor-2, -4 and experimental vasospasm in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound on Melanoma Cell Line: Inhibition of Cerebral Metastases Formation by Targeting NF-kB Genes-Mediating MicroRNA-4443 and MicroRNA-3620—this compound Effect on Melanoma | MDPI [mdpi.com]

- 9. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipotassium Glycyrrhizininate Improves Skin Wound Healing by Modulating Inflammatory Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 12. Dipotassium Glycyrrhizininate Improves Skin Wound Healing by Modulating Inflammatory Process [mdpi.com]

- 13. Growth Inhibitory Effects of this compound in Glioblastoma Cell Lines by Targeting MicroRNAs Through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Growth Inhibitory Effects of this compound in Glioblastoma Cell Lines by Targeting MicroRNAs Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound on Melanoma Cell Line: Inhibition of Cerebral Metastases Formation by Targeting NF-kB Genes-Mediating MicroRNA-4443 and MicroRNA-3620-Dipotassium Glycyrrhizinate Effect on Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Glycyrrhizinate dipotassium? [synapse.patsnap.com]

- 18. What is the mechanism of Monopotassium Glycyrrhizinate? [synapse.patsnap.com]

A Technical Guide to Gene Expression Profiling in Response to Dipotassium Glycyrrhizinate Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium Glycyrrhizinate (DPG), a primary active component derived from the licorice root (Glycyrrhiza glabra), has garnered significant attention for its wide-ranging pharmacological effects, most notably its potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying DPG's therapeutic actions, with a specific focus on its impact on gene expression. We will delve into the signaling pathways modulated by DPG, present quantitative data on differentially expressed genes, and provide detailed experimental protocols for conducting gene expression profiling studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, dermatology, and drug development who are investigating the therapeutic potential of DPG.

Introduction to this compound (DPG)

This compound is the dipotassium salt of glycyrrhizic acid, a triterpenoid saponin that is the main sweet-tasting compound in licorice root.[4] It is widely utilized in the pharmaceutical and cosmetic industries for its anti-inflammatory, anti-allergic, and antioxidant properties.[2][5][6] DPG is known to be effective in the management of various inflammatory conditions, including dermatitis, eczema, and psoriasis.[1] Its mechanism of action is multifaceted, involving the modulation of various enzymes and signaling pathways that play critical roles in the inflammatory response.[1][7]

Molecular Mechanisms of Action and Key Signaling Pathways

DPG exerts its biological effects through several mechanisms at the molecular level. A primary mode of action is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which leads to an increase in local cortisol concentrations, thereby potentiating its anti-inflammatory effects.[7] Additionally, DPG has been shown to inhibit key enzymes in the inflammatory cascade, such as phospholipase A2 and cyclooxygenase, which in turn reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1]

Gene expression studies have revealed that DPG significantly modulates key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] The NF-κB pathway is a central regulator of inflammation, and its suppression by DPG leads to a downstream reduction in the expression of numerous pro-inflammatory cytokines and chemokines.[5][8]

References